molecular formula C13H9Br2N B155298 2,7-dibromo-9H-fluoren-4-amine CAS No. 1785-09-7

2,7-dibromo-9H-fluoren-4-amine

Cat. No.: B155298
CAS No.: 1785-09-7
M. Wt: 339.02 g/mol
InChI Key: ZCRGFCZFXXGGDT-UHFFFAOYSA-N
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Description

2,7-Dibromo-9H-fluoren-4-amine is an organic compound with the molecular formula C₁₃H₉Br₂N It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms at the 2 and 7 positions, and an amine group at the 4 position

Safety and Hazards

The safety data sheet for 2,7-dibromo-9H-fluoren-4-amine suggests that if one feels unwell after exposure, they should seek medical advice. If skin irritation occurs, one should also seek medical advice .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the search results, related compounds have shown potential in various applications. For example, 2,7-dibromo-9-fluorenone has been used in the preparation of polymers for the synthesis of 2,7-poly (9-fluorenone) . This suggests potential future directions in polymer synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dibromo-9H-fluoren-4-amine typically involves multiple stepsThis can be achieved through a series of reactions involving intermediates such as 2,7-dibromo-9-fluorenone .

Another method involves the reaction of 2,7-dibromofluorene with hydrogen chloride and tin in ethanol under heating conditions

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9H-fluoren-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding fluorenone derivatives.

    Reduction Reactions: The amine group can be reduced to form different amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted fluorenes with different functional groups.

    Oxidation Reactions: Major products include fluorenone derivatives.

    Reduction Reactions: Products include reduced amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine atoms and an amine group, which confer distinct chemical reactivity and potential applications in various fields. Its ability to participate in multiple types of chemical reactions and its use in advanced materials make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,7-dibromo-9H-fluoren-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6H,3,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRGFCZFXXGGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170490
Record name Fluoren-4-amine, 2,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-09-7
Record name 2,7-Dibromo-9H-fluoren-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dibromo-4-fluorenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Dibromo-4-fluorenamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91426
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluoren-4-amine, 2,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-4-fluorenamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6N4Y2DN2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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